molecular formula C14H11F3N2O B12241954 N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12241954
M. Wt: 280.24 g/mol
InChI Key: KOVJQDPXSBGKRC-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that features a pyridine ring and a trifluoromethyl-substituted phenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-pyridinecarboxylic acid with 4-(trifluoromethyl)benzylamine under appropriate conditions. The reaction may be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-2-phenylacetamide
  • N-(pyridin-2-yl)-2-[4-methylphenyl]acetamide
  • N-(pyridin-2-yl)-2-[4-chlorophenyl]acetamide

Uniqueness

N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

N-pyridin-2-yl-2-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-10(5-7-11)9-13(20)19-12-3-1-2-8-18-12/h1-8H,9H2,(H,18,19,20)

InChI Key

KOVJQDPXSBGKRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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